molecular formula C15H22O3 B12680912 (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate CAS No. 94030-83-8

(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate

Cat. No.: B12680912
CAS No.: 94030-83-8
M. Wt: 250.33 g/mol
InChI Key: OAGHHOVAANMDCH-UHFFFAOYSA-N
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Description

(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate is a chemical compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol. It is also known by its IUPAC name, 8-tricyclo[5.2.1.02,6]decanylmethyl 3-oxobutanoate. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate typically involves the esterification of 3-oxobutanoic acid with the corresponding alcohol, (Octahydro-4,7-methano-1H-inden-5-yl)methanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (Octahydro-4,7-methano-1H-inden-5-yl)methanol: A precursor in the synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate.

    3-Oxobutanoic acid: Another precursor used in the esterification process.

Uniqueness

Its tricyclic structure and ester functional group make it a versatile compound in various chemical reactions and research applications .

Properties

CAS No.

94030-83-8

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]decanylmethyl 3-oxobutanoate

InChI

InChI=1S/C15H22O3/c1-9(16)5-15(17)18-8-11-6-10-7-14(11)13-4-2-3-12(10)13/h10-14H,2-8H2,1H3

InChI Key

OAGHHOVAANMDCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC1CC2CC1C3C2CCC3

Origin of Product

United States

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